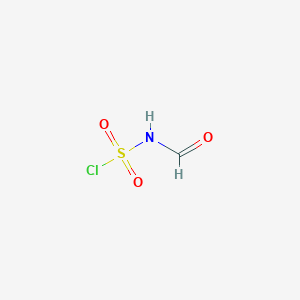
N-formylsulfamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-formylsulfamoyl chloride is an organosulfur compound with the molecular formula CH2ClNO3S It is a derivative of sulfamoyl chloride, characterized by the presence of a formyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: N-formylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chloride with formic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
化学反应分析
Types of Reactions: N-formylsulfamoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can convert it into sulfamides or other derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild conditions.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Sulfamides.
Substitution: Various substituted sulfamoyl derivatives.
科学研究应用
N-formylsulfamoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which N-formylsulfamoyl chloride exerts its effects involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of compounds with desired properties.
相似化合物的比较
Sulfamoyl Chloride: Lacks the formyl group, making it less reactive in certain reactions.
Sulfonyl Chlorides: Similar in reactivity but differ in the presence of the sulfonyl group instead of the formyl group.
Sulfonamides: Derivatives formed by the substitution of the chloride group with amines.
Uniqueness: N-formylsulfamoyl chloride is unique due to the presence of the formyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its counterparts.
属性
分子式 |
CH2ClNO3S |
|---|---|
分子量 |
143.55 g/mol |
IUPAC 名称 |
N-formylsulfamoyl chloride |
InChI |
InChI=1S/CH2ClNO3S/c2-7(5,6)3-1-4/h1H,(H,3,4) |
InChI 键 |
WYJKBFFSTZBMFW-UHFFFAOYSA-N |
规范 SMILES |
C(=O)NS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















